An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine: Chemical Properties and Structure
An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenoxy)pyridine is a heterocyclic aromatic ether of significant interest in medicinal chemistry and pharmaceutical development. While not an active therapeutic agent itself, it serves as a pivotal intermediate and a core structural scaffold in the synthesis of numerous biologically active molecules. Its unique arrangement, featuring a pyridine ring linked via an ether bridge to an aminophenol moiety, provides a versatile platform for creating targeted therapeutics.
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-(4-Aminophenoxy)pyridine. It details established experimental protocols and highlights its critical role as a foundational building block for a new generation of kinase inhibitors used in oncology.
Chemical Properties and Structure
The fundamental chemical and physical properties of 4-(4-Aminophenoxy)pyridine are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
Table 1: Physicochemical Properties of 4-(4-Aminophenoxy)pyridine
| Property | Value | Reference |
| CAS Number | 102877-78-1 | |
| Molecular Formula | C₁₁H₁₀N₂O | |
| Molecular Weight | 186.21 g/mol | |
| Appearance | Brown crystals / Light brown to brown solid | |
| Melting Point | 160-162 °C | |
| Boiling Point | 346.2 ± 22.0 °C (Predicted) | |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |
| pKa | 6.63 ± 0.10 (Predicted) | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Table 2: Structural Identifiers for 4-(4-Aminophenoxy)pyridine
| Identifier | Value |
| IUPAC Name | 4-(4-aminophenoxy)pyridine |
| SMILES | Nc1ccc(Oc2ccncc2)cc1 |
| InChI Key | Information not readily available in search results. |
Spectroscopic Analysis
Detailed spectroscopic data for 4-(4-Aminophenoxy)pyridine is not widely available in public databases. However, analysis of the closely related compound, 4-Aminopyridine (CAS: 504-24-5) , provides valuable spectral context for the aminopyridine moiety, which is a key structural component.
Table 3: Spectroscopic Data for the Analogous Compound 4-Aminopyridine
| Technique | Key Observations (for 4-Aminopyridine) | Reference |
| ¹H NMR | Spectral data available, showing characteristic aromatic and amine proton signals. | |
| ¹³C NMR | Spectral data available, indicating the chemical shifts for the pyridine ring carbons. | |
| IR Spectroscopy | N-H asymmetric stretching vibration observed around 3436 cm⁻¹. C=N stretching of the pyridine ring appears at 1602 cm⁻¹. C=C stretching vibrations of the pyridine ring are identified near 1436 cm⁻¹ and 1507 cm⁻¹. | |
| Mass Spectrometry | Electron ionization mass spectrum available, showing the molecular ion peak. |
Note: The data in Table 3 pertains to 4-Aminopyridine and is provided for reference purposes due to the limited availability of spectral data for 4-(4-Aminophenoxy)pyridine.
Experimental Protocols
Synthesis of 4-(4-Aminophenoxy)pyridine
A common and effective method for the synthesis of 4-(4-Aminophenoxy)pyridine is the catalytic hydrogenation of its nitro precursor, 4-(4-nitrophenoxy)pyridine.
Objective: To reduce the nitro group of 4-(4-nitrophenoxy)pyridine to an amine group, yielding the target compound.
Materials:
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4-(4-nitrophenoxy)pyridine
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Methanol (MeOH)
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Palladium on carbon (Pd/C) catalyst (typically 5% or 10%)
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Hydrogen gas (H₂)
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Diatomaceous earth (Celite)
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Ethyl ether
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Petroleum ether
Procedure:
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Reaction Setup: Dissolve 4-(4-nitrophenoxy)pyridine in methanol in a suitable hydrogenation vessel.
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Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.
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Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (pressure may vary, but often starts at atmospheric pressure) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.
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Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
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Concentration: Concentrate the filtrate by evaporation under reduced pressure to remove the methanol.
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Recrystallization: Recrystallize the resulting residue from a solvent mixture of ethyl ether and petroleum ether (e.g., 2:1 v/v) to purify the product.
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Isolation and Drying: Collect the resulting brown crystals by filtration, wash with petroleum ether, and dry under reduced pressure at 40 °C overnight to yield pure 4-(4-aminophenoxy)pyridine.
Analytical Methods
To confirm the identity, purity, and stability of 4-(4-Aminophenoxy)pyridine and its derivatives, a combination of chromatographic and spectroscopic techniques is employed.
Purity Assessment (HPLC Protocol):
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System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
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Column: A reverse-phase column (e.g., C18) is typically suitable.
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Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid (0.1%) or ammonium formate to improve peak shape.
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Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 275 nm).
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Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. Purity is determined by the relative area of the main peak.
Structure Verification:
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Mass Spectrometry (MS): LC-MS or GC-MS can be used to confirm the molecular weight of the synthesized compound.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
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Infrared Spectroscopy (FTIR): FTIR is used to identify the presence of key functional groups, such as the N-H bonds of the amine and the C-O-C ether linkage.
Reactivity and Role as a Chemical Scaffold
The chemical reactivity of 4-(4-Aminophenoxy)pyridine is dominated by its two primary functional groups: the aromatic amine and the pyridine nitrogen.
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Amine Group: The primary amine (-NH₂) on the phenoxy ring is nucleophilic and can readily undergo reactions such as acylation, alkylation, and urea formation. This position is the primary site for derivatization in the synthesis of more complex molecules.
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Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal catalysts. Its presence also influences the electron density of the pyridine ring, making it susceptible to certain types of substitution reactions.
The principal application of 4-(4-Aminophenoxy)pyridine in drug development is its use as a central scaffold for multi-kinase inhibitors. By modifying the amine group, researchers have developed potent drugs that target key signaling pathways involved in cancer progression.
Conclusion
4-(4-Aminophenoxy)pyridine is a compound of high strategic importance in synthetic and medicinal chemistry. While its own biological activity is limited, its structure provides an ideal and proven foundation for the development of potent and selective kinase inhibitors. A thorough understanding of its chemical properties, structure, and synthetic pathways, as outlined in this guide, is essential for researchers and scientists working on the discovery and development of next-generation targeted therapies.
